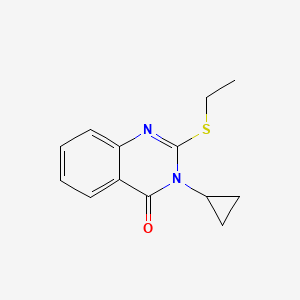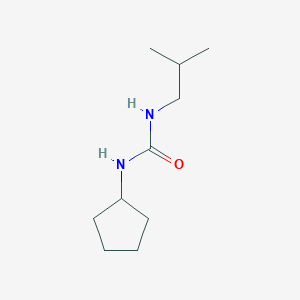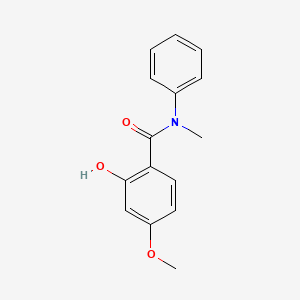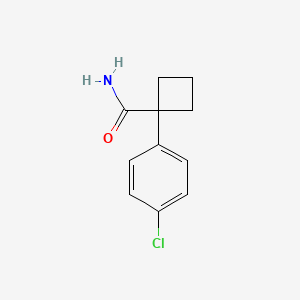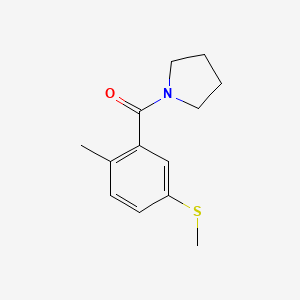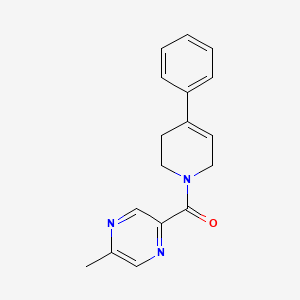
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as MPDPH, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies and is being researched for its potential applications in the field of biochemistry and physiology.
作用機序
The mechanism of action of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body. It has also been shown to improve cognitive function and memory in animal studies. (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been shown to have neuroprotective effects, which can help protect the brain from damage caused by various factors such as oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone in lab experiments include its potential applications in the field of biochemistry and physiology. It has shown promising results in various studies and has potential for use in the treatment of various diseases. The limitations of using (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One potential direction is the development of new drugs based on the structure of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone for the treatment of various diseases. Another potential direction is the study of the mechanism of action of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone to better understand its biochemical and physiological effects. Additionally, the potential side effects of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone need to be further studied to determine its safety for use in humans.
合成法
The synthesis of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone involves the reaction of 5-methylpyrazine-2-carboxylic acid with 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA) in the presence of a solvent such as dichloromethane (DCM). The resulting product is then purified by column chromatography to obtain pure (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone.
科学的研究の応用
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer. It has also been studied for its potential use as a neuroprotective agent.
特性
IUPAC Name |
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-11-19-16(12-18-13)17(21)20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-7,11-12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSYQKGMFFQHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

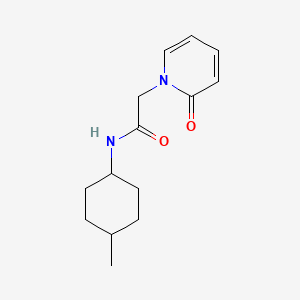

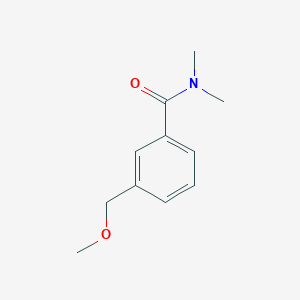

![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)
![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)

